Griseoluteic acid

描述

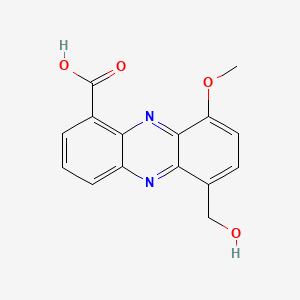

6-(Hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid has been reported in Streptomyces griseoluteus with data available.

属性

IUPAC Name |

6-(hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-21-11-6-5-8(7-18)12-14(11)17-13-9(15(19)20)3-2-4-10(13)16-12/h2-6,18H,7H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCSLGBWHLPONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964138 | |

| Record name | 6-(Hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-76-9 | |

| Record name | LL 14I352-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Characterization of Griseoluteic Acid from Streptomyces griseoluteus

Griseoluteic acid, a modified phenazine (B1670421) metabolite, is a natural product of the bacterium Streptomyces griseoluteus strain P510. This compound has garnered scientific interest due to its notable biological activities, including cytotoxic and antibacterial properties. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biosynthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Biological Activity

Streptomyces griseoluteus P510 was identified as a producer of this compound, a compound that exhibits significant antimicrobial activity.[1] Notably, it has been shown to effectively inhibit the growth of the Gram-positive bacterium Bacillus subtilis.[1] The cytotoxic nature of this compound suggests its potential for further investigation in the development of new therapeutic agents.[2]

Quantitative Data on Biological Activity

A crucial metric for antibacterial potency is the Minimum Inhibitory Concentration (MIC). While this compound is known to be active against Bacillus subtilis, specific MIC values from the primary literature were not available in the conducted search.[1] General protocols for determining the MIC of antimicrobial compounds against B. subtilis are well-established and typically involve broth microdilution or agar (B569324) dilution methods.

Isolation and Purification

The recovery of this compound from the culture broth of S. griseoluteus P510 involves a multi-step purification process. The general workflow begins with the extraction of the culture filtrate using an organic solvent, followed by chromatographic separations.

Experimental Protocol: Isolation and Purification

-

Fermentation: While specific optimal conditions were not detailed in the available literature, general protocols for the cultivation of Streptomyces species for secondary metabolite production are followed. This typically involves growing the strain in a suitable liquid medium with adequate aeration and incubation time to allow for the production of this compound.

-

Extraction: The culture broth is first separated from the mycelia. The supernatant containing the secreted metabolites is then extracted with an appropriate organic solvent to partition this compound from the aqueous phase.

-

Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography to separate compounds based on their polarity. Different solvent systems are used to elute the fractions.

-

High-Performance Liquid Chromatography (HPLC): The fraction containing this compound is further purified by reversed-phase HPLC. A C18 column is employed with an isocratic mobile phase of methanol (B129727) and 0.1% acetic acid in water (55:45 v/v) at a flow rate of 1.0 mL/min. This step yields purified this compound.

From a 100 mL culture, approximately 9.1 mg of this compound has been obtained.

Structure Elucidation

The chemical structure of this compound was determined through spectroscopic analysis. While the complete raw spectral data is not publicly available, the compound has been identified as a modified phenazine. The structural elucidation would have relied on the following standard techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would have been employed to establish the connectivity of atoms.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

-

UV-Vis and Infrared (IR) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, characteristic of the phenazine chromophore. IR spectroscopy identifies the functional groups present in the molecule.

Biosynthesis

Recent research has shed light on the biosynthetic pathway of this compound in S. griseoluteus P510.[2] The pathway is initiated from shikimic acid and proceeds through the precursor phenazine-1,6-dicarboxylic acid.

A conserved phenazine biosynthetic gene cluster was identified in the genome of S. griseoluteus P510. Four essential enzymes encoded by this cluster, SgpH, SgpI, SgpK, and SgpL, are responsible for the conversion of phenazine-1,6-dicarboxylic acid into this compound.

Heterologous Expression

The function of these biosynthetic enzymes was confirmed through heterologous expression in Escherichia coli. This technique involves cloning the genes of interest into an expression vector, which is then introduced into a host organism like E. coli. The host is then cultured under conditions that induce the expression of the cloned genes, leading to the production of the target compound. This approach was instrumental in elucidating the final steps of this compound biosynthesis.

Visualizing the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow: Heterologous Expression

Caption: Workflow for heterologous expression of this compound biosynthetic genes.

References

An In-Depth Technical Guide to the Natural Sources of Griseoluteic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthesis of Griseoluteic acid, a phenazine (B1670421) antibiotic with potential therapeutic applications. The information is tailored for professionals in research, discovery, and drug development, with a focus on detailed methodologies and quantitative data.

Natural Producers of this compound

This compound is a secondary metabolite primarily produced by filamentous bacteria of the genus Streptomyces. The most well-documented producers are:

-

Streptomyces griseoluteus P510: This strain is the most frequently cited natural source of this compound.[1][2][3]

-

Streptomyces seoulensis HEK131: This strain has also been identified as a producer of this compound, alongside other related phenazine compounds.

-

Indonesian Streptomyces sp. ICBB8198: This strain has been shown to produce this compound and its derivative, griseolutein A.

Extensive searches have not revealed any evidence of this compound production by fungi of the genus Penicillium.

Quantitative Data on Production

The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. The following table summarizes available quantitative data on the yield of this compound.

| Producing Organism | Fermentation Volume (L) | Yield of this compound (mg) | Volumetric Yield (mg/L) | Reference |

| Streptomyces griseoluteus P510 | 9.6 | 9.1 | ~0.95 | [2] |

Experimental Protocols

This section details the methodologies for the fermentation, extraction, and purification of this compound from Streptomyces griseoluteus P510.

Fermentation of Streptomyces griseoluteus P510

Objective: To cultivate Streptomyces griseoluteus P510 for the production of this compound.

Materials:

-

Streptomyces griseoluteus P510 strain

-

Yeast Starch Agar II medium:

-

Yeast extract: 2 g/L

-

Soluble starch: 8 g/L

-

-

Orbital incubator shaker

-

Sterile flasks

Protocol:

-

Prepare the Yeast Starch Agar II medium and adjust the pH to 7.3 before autoclaving.

-

Inoculate the sterile medium with a fresh culture of Streptomyces griseoluteus P510.

-

Incubate the culture at 28°C for 4 days with shaking at 180 rpm.[2]

Extraction of this compound

Objective: To extract crude this compound from the fermentation broth.

Materials:

-

Fermentation broth of Streptomyces griseoluteus P510

-

Ethyl acetate (B1210297)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

After fermentation, harvest the culture broth.

-

Transfer the broth to a separatory funnel.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic (ethyl acetate) layer.

-

Repeat the extraction process to maximize the recovery of the compound.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification of this compound is a multi-step process involving column chromatography and High-Performance Liquid Chromatography (HPLC).

Objective: To perform an initial purification of the crude extract to separate this compound from other metabolites.

Materials:

-

Crude extract

-

Silica (B1680970) gel (60-120 mesh)

-

Chromatography column

-

Solvent system: A gradient of hexane (B92381) and ethyl acetate is commonly used for the separation of phenazine compounds.

Protocol:

-

Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 3:1, 1:1 hexane:ethyl acetate).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing this compound.

-

Evaporate the solvent from the pooled fractions to obtain a partially purified sample.

Objective: To achieve high-purity this compound.

Materials:

-

Partially purified this compound sample

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile phase:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid or TFA

-

-

Syringe filters (0.22 µm)

Protocol:

-

Dissolve the partially purified sample in a small volume of the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter.

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the column with a linear gradient of increasing Solvent B. A representative gradient for phenazine carboxylic acids could be:

-

0-5 min: 10% B

-

5-30 min: 10% to 90% B

-

30-35 min: 90% B

-

35-40 min: 90% to 10% B

-

40-45 min: 10% B

-

-

Set the flow rate to 1.0 mL/min.

-

Monitor the elution at a wavelength of 254 nm or another appropriate UV wavelength for phenazines.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Lyophilize the pure fraction to obtain this compound as a solid.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces originates from the shikimic acid pathway, which provides the precursor chorismic acid for the formation of the phenazine core structure.

Caption: Biosynthetic pathway of this compound from the shikimic acid pathway.

The final steps in the biosynthesis of this compound from phenazine-1,6-dicarboxylic acid are catalyzed by a series of four enzymes: SgpH, SgpI, SgpK, and SgpL.

Experimental and Purification Workflow

The overall workflow from fermentation to purified this compound is summarized in the following diagram.

References

- 1. Isolation and purification of a modified phenazine, this compound, produced by Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 3. Elucidation of the Biosynthesis of this compound in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Griseoluteic Acid Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoluteic acid, a phenazine (B1670421) metabolite produced by Streptomyces griseoluteus P510, exhibits significant cytotoxic activities, marking it as a compound of interest for pharmaceutical research and development. Until recently, the biosynthetic pathway responsible for its production remained uncharacterized, hindering efforts to harness its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthetic pathway, consolidating findings from recent key research. It details the identification of the responsible gene cluster and the characterization of the enzymatic cascade that transforms phenazine-1,6-dicarboxylic acid into the final bioactive product. This document serves as a comprehensive resource, offering detailed experimental protocols, structured quantitative data, and visual diagrams of the biosynthetic and experimental workflows to aid researchers in this field.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, renowned for their broad-spectrum biological activities, including antimicrobial and antitumor properties.[1] this compound, a derivative of the phenazine core structure, has been identified as a potent cytotoxic agent with potential applications in oncology.[1] Understanding the enzymatic machinery behind its biosynthesis is crucial for the sustainable production of this and related compounds, as well as for the generation of novel analogues with improved therapeutic profiles.

Recent genomic and molecular biology studies have successfully identified the conserved phenazine biosynthetic gene cluster in S. griseoluteus P510.[1] This breakthrough has enabled the functional characterization of four key enzymes—SgpH, SgpI, SgpK, and SgpL—which collaboratively catalyze the conversion of phenazine-1,6-dicarboxylic acid to this compound.[1] This guide will walk through the methodologies employed in this discovery and present the elucidated pathway in detail.

The this compound Biosynthetic Pathway

The biosynthesis of this compound from the precursor phenazine-1,6-dicarboxylic acid is a multi-step enzymatic process. The pathway was elucidated through the heterologous expression of candidate genes from the identified sgp gene cluster in Escherichia coli and subsequent analysis of the metabolites produced.[1]

The four essential enzymes involved are:

-

SgpH: A putative hydroxylase

-

SgpI: A putative monooxygenase

-

SgpK: A putative hydroxylase

-

SgpL: A putative O-methyltransferase

The proposed biosynthetic pathway is initiated with the conversion of phenazine-1,6-dicarboxylic acid and proceeds through a series of hydroxylation and methylation steps to yield this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the heterologous expression experiments that led to the elucidation of the this compound biosynthetic pathway.

Table 1: Metabolite Production in Heterologous E. coli Hosts

| E. coli Strain Expressing | Precursor Fed | Key Metabolite(s) Detected |

| sgpH | Phenazine-1,6-dicarboxylic acid | Hydroxylated phenazine-1,6-dicarboxylic acid |

| sgpH, sgpI | Phenazine-1,6-dicarboxylic acid | Dihydroxylated phenazine-1,6-dicarboxylic acid |

| sgpH, sgpI, sgpK | Phenazine-1,6-dicarboxylic acid | Trihydroxylated phenazine-1,6-dicarboxylic acid |

| sgpH, sgpI, sgpK, sgpL | Phenazine-1,6-dicarboxylic acid | This compound |

Table 2: Characterization of this compound

| Property | Value |

| Molecular Formula | C₁₃H₈N₂O₅ |

| Molecular Weight | 272.22 g/mol |

| Key NMR Signals (¹H) | δ 8.5-9.5 (aromatic protons) |

| Key NMR Signals (¹³C) | δ 160-170 (carbonyl carbons) |

| UV-Vis λmax | 254 nm, 365 nm |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the elucidation of the this compound biosynthetic pathway.

Bacterial Strains, Plasmids, and Culture Conditions

-

Streptomyces griseoluteus P510: The native producer of this compound. Maintained on GYM agar (B569324) (Glucose 4 g/L, Yeast Extract 4 g/L, Malt Extract 10 g/L, Agar 12 g/L, pH 7.2) at 28°C.

-

Escherichia coli DH5α: Used for general cloning and plasmid propagation. Cultured in Luria-Bertani (LB) medium at 37°C.

-

Escherichia coli BL21(DE3): Used for heterologous protein expression. Cultured in LB medium at 37°C.

-

Plasmids: pET-28a(+) was used as the expression vector for the sgp genes.

Gene Cloning and Plasmid Construction

-

Genomic DNA from S. griseoluteus P510 was isolated using a standard phenol-chloroform extraction method.

-

The genes sgpH, sgpI, sgpK, and sgpL were amplified by PCR using high-fidelity DNA polymerase and primers designed based on the identified gene cluster sequence.

-

The PCR products were digested with appropriate restriction enzymes and ligated into the corresponding sites of the pET-28a(+) vector, which incorporates an N-terminal His₆-tag for subsequent protein purification.

-

The ligation products were transformed into chemically competent E. coli DH5α cells, and positive clones were selected on LB agar plates containing kanamycin (B1662678) (50 µg/mL).

-

The integrity of all constructs was verified by Sanger sequencing.

Heterologous Expression and Metabolite Analysis

-

The recombinant pET-28a(+) plasmids containing the sgp genes were transformed into chemically competent E. coli BL21(DE3) cells.

-

A single colony of the transformed E. coli was used to inoculate 10 mL of LB medium with kanamycin (50 µg/mL) and grown overnight at 37°C with shaking.

-

The overnight culture was used to inoculate 1 L of fresh LB medium with kanamycin. The culture was grown at 37°C with shaking until the OD₆₀₀ reached 0.6-0.8.

-

Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at 16°C for 16-20 hours.

-

The cells were harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

For whole-cell biotransformation, the cell pellet was resuspended in M9 minimal medium supplemented with 1% glucose and the precursor, phenazine-1,6-dicarboxylic acid (100 µM).

-

The reaction mixture was incubated at 28°C for 24-48 hours with shaking.

-

The culture was then acidified to pH 2.0 with 6 M HCl and extracted three times with an equal volume of ethyl acetate.

-

The organic layers were combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The residue was dissolved in methanol (B129727) for HPLC-MS analysis.

Protein Purification

-

The IPTG-induced E. coli BL21(DE3) cell pellet was resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

The cells were lysed by sonication on ice.

-

The lysate was clarified by centrifugation at 12,000 x g for 30 minutes at 4°C.

-

The supernatant containing the His₆-tagged protein was loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column was washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The protein was eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

The purity of the eluted protein was assessed by SDS-PAGE.

-

The purified protein was buffer-exchanged into a storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Enzyme Assays

-

The standard reaction mixture (100 µL) contained 50 mM Tris-HCl (pH 7.5), 1 mM of the substrate (e.g., phenazine-1,6-dicarboxylic acid or a subsequent intermediate), 1 mM NADPH (for hydroxylases and monooxygenases) or 1 mM S-adenosyl methionine (SAM) (for methyltransferases), and 2 µM of the purified enzyme.

-

The reaction was initiated by the addition of the enzyme and incubated at 30°C for 1-2 hours.

-

The reaction was quenched by the addition of an equal volume of ice-cold methanol.

-

The mixture was centrifuged to pellet the precipitated protein, and the supernatant was analyzed by HPLC-MS.

HPLC-MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Detection: UV absorbance at 254 nm and 365 nm, and mass spectrometry in both positive and negative ion modes.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of phenazine metabolism in Streptomyces. The identification and functional characterization of the sgp gene cluster and its encoded enzymes provide a genetic and biochemical blueprint for the production of this valuable cytotoxic compound. The detailed methodologies and data presented in this guide offer a valuable resource for researchers aiming to replicate these findings, explore the enzymatic mechanisms in greater detail, or leverage this knowledge for the bio-engineering of novel phenazine derivatives with enhanced therapeutic properties. Further investigations into the substrate specificity and catalytic mechanisms of the Sgp enzymes will undoubtedly open new avenues for the chemo-enzymatic synthesis of a diverse array of bioactive molecules.

References

chemical structure and properties of Griseoluteic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoluteic acid, a phenazine (B1670421) antibiotic derived from Streptomyces griseoluteus, has garnered significant interest within the scientific community due to its notable biological activities, including antibacterial and cytotoxic properties. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, and biological functions. Detailed experimental protocols for its isolation, characterization, and antimicrobial activity assessment are provided. Furthermore, this guide elucidates the current understanding of its biosynthetic pathway, offering a visual representation to aid in comprehension. This compilation of technical information aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug discovery and development.

Chemical Structure and Properties

This compound is a modified phenazine, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. Its chemical structure has been elucidated through spectroscopic analysis.

IUPAC Name: 6-(hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid

Chemical Structure:

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O₄ | |

| Molecular Weight | 284.27 g/mol | |

| CAS Number | 489-76-9 | |

| Appearance | Solid powder | |

| SMILES | COC1=CC=C(CO)C2=NC3=CC=CC(=C3N=C12)C(O)=O | |

| InChIKey | TVCSLGBWHLPONF-UHFFFAOYSA-N | |

| Melting Point | Data not available | |

| Aqueous Solubility | Data not available | |

| Storage | Store at -20°C for 1 month, or -80°C for 6 months in solvent. |

Biological Properties and Activity

This compound exhibits significant biological activity, primarily as an antibacterial and cytotoxic agent.

Antibacterial Activity

This compound has demonstrated potent inhibitory activity against Gram-positive bacteria, most notably Bacillus subtilis.[1] It is considered an important intermediate in the biosynthesis of other phenazine derivatives with antimicrobial properties.[1]

Cytotoxic Activity

Recent studies have highlighted this compound as a cytotoxic compound, suggesting its potential for investigation in anticancer research.[2][3]

Biosynthesis of this compound

The biosynthetic pathway of this compound in Streptomyces griseoluteus P510 has been elucidated, starting from the shikimic acid pathway and proceeding through the precursor phenazine-1,6-dicarboxylic acid.[1][2] The conversion of phenazine-1,6-dicarboxylic acid to this compound is catalyzed by a series of four essential enzymes: SgpH, SgpI, SgpK, and SgpL.[2][3]

Proposed Biosynthetic Pathway

The proposed enzymatic cascade is as follows:

-

SgpH (AMP-binding protein): Likely activates one of the carboxyl groups of phenazine-1,6-dicarboxylic acid.

-

SgpI (Aldehyde dehydrogenase family protein): Potentially reduces the activated carboxyl group to an aldehyde.

-

SgpK (Hydroxylase): Catalyzes the hydroxylation of the phenazine ring at the C9 position.

-

SgpL (Methyltransferase): Methylates the newly introduced hydroxyl group to form the methoxy (B1213986) group characteristic of this compound.

The sequence of these reactions leads to the formation of the final this compound structure.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces

This protocol is adapted from methodologies described for the isolation of phenazine compounds from Streptomyces species.

4.1.1. Culture and Fermentation:

-

Inoculate a seed culture of Streptomyces griseoluteus in a suitable liquid medium (e.g., ISP2 medium) and incubate at 30°C with shaking for 2-3 days.

-

Transfer the seed culture to a larger volume of production medium and continue fermentation for 5-7 days at 30°C with agitation.

4.1.2. Extraction:

-

Centrifuge the culture broth to separate the mycelium from the supernatant.

-

Extract the supernatant twice with an equal volume of an organic solvent such as ethyl acetate (B1210297) or butanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4.1.3. Chromatographic Purification:

-

Subject the crude extract to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture, starting with a low polarity and gradually increasing it.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the relevant fractions and concentrate them.

-

Perform further purification using high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to obtain pure this compound.

Determination of Antibacterial Activity (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Bacillus subtilis.

4.2.1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum: Culture Bacillus subtilis in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.

4.2.2. Assay Procedure:

-

Dispense 100 µL of MHB into all wells of the microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (wells with bacteria and no this compound) and a negative control (wells with medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

Griseoluteic Acid: A Technical Overview of its Chemical Identity, Biological Activity, and Biosynthesis

For Immediate Release

This technical guide provides an in-depth overview of Griseoluteic acid, a phenazine (B1670421) antibiotic with noted cytotoxic and antimicrobial properties. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, summarizes key quantitative data, outlines its biosynthetic pathway, and presents a foundational experimental protocol for its isolation.

Core Chemical Information

This compound is chemically identified as 6-(hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid, with a Chemical Abstracts Service (CAS) number of 489-76-9.

Quantitative Biological Activity

This compound has demonstrated cytotoxic effects. A summary of its activity, along with that of a closely related derivative, D-alanylthis compound, is presented below.

| Compound | Assay Type | Target | Activity | Reference |

| This compound | Cytotoxicity | HeLa-S3 cancer cell line | IC₅₀: 8.1 µM | [1] |

| D-alanylthis compound | Antimicrobial Susceptibility | Streptococcus pneumoniae (119 clinical isolates) | MIC Range: ≤0.06-0.75 µg/mL | [2] |

Biosynthesis of this compound

Recent research has elucidated the biosynthetic pathway of this compound in Streptomyces seoulensis HEK131. The pathway involves the enzymatic conversion of phenazine-1,6-dicarboxylic acid. This process is catalyzed by a series of four essential enzymes: SgpH, SgpI, SgpK, and SgpL[3]. The production of this compound can be influenced by co-culturing S. seoulensis with other bacteria, such as Tsukamurella pulmonis[1].

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a culture of Streptomyces seoulensis. This protocol is based on common methodologies for the purification of natural products and should be optimized for specific laboratory conditions.

1. Fermentation and Extraction:

- Culture Streptomyces seoulensis in a suitable broth medium.

- After a sufficient incubation period, harvest the culture broth.

- Separate the mycelium from the supernatant by centrifugation.

- Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate.

- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

- Subject the crude extract to silica (B1680970) gel column chromatography.

- Elute the column with a gradient of solvents, for example, a mixture of hexane (B92381) and ethyl acetate, gradually increasing the polarity.

- Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

- Pool the fractions containing the compound of interest and concentrate.

3. High-Performance Liquid Chromatography (HPLC) Purification:

- Further purify the enriched fraction using reversed-phase HPLC.

- A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a modifier such as trifluoroacetic acid (TFA) to improve peak shape.

- Monitor the elution profile with a UV detector.

- Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.

Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound have not been fully elucidated. However, studies on the related compound, D-alanylthis compound (AGA), indicate that its mode of action involves the induction of the SOS response in Escherichia coli, which is a global response to DNA damage[2]. Both AGA and this compound have been shown to reduce cytochrome c in cell-free assays, suggesting an interaction with cellular redox systems[2]. Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound in mammalian cells to mediate its cytotoxic effects.

The following diagram illustrates a logical workflow based on the known biological activities of phenazine antibiotics.

References

- 1. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of the Biosynthesis of this compound in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of Griseoluteic acid

An In-Depth Technical Guide on the Biological Activity of Griseoluteic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring phenazine, a class of nitrogen-containing heterocyclic aromatic compounds produced by a variety of bacteria. Phenazines are known for their redox activity and broad-spectrum biological effects. This compound is a known biosynthetic intermediate and is structurally related to D-alanylthis compound (AGA), a potent antibiotic produced by Pantoea agglomerans.[1] While this compound itself is reported to possess cytotoxic and antifungal properties, much of the detailed quantitative biological data has been published for its close analog, AGA.[1][2] This guide provides a comprehensive overview of the known biological activities, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Antimicrobial Activity

The most well-documented activity associated with this structural class is its antibacterial effect, particularly against Gram-positive pathogens. Quantitative data is available for the closely related compound, D-alanylthis compound (AGA).

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of D-alanylthis compound (AGA)

| Target Organism | Number of Isolates | MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | 119 (clinical isolates) | ≤0.06 - 0.75 | [3] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

- Test Compound: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO), and then create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

- Bacterial Inoculum: Culture the test bacteria (e.g., S. pneumoniae) on an appropriate agar (B569324) plate. Select several colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

- Microplate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

- Add 100 µL of the appropriate CAMHB dilution of the test compound to each well. Concentrations should typically range from 64 µg/mL down to 0.06 µg/mL or lower.

- Include a positive control well containing only broth and the bacterial inoculum (no drug) and a negative control well containing only sterile broth.

- Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

- Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., ambient air or 5% CO₂ for fastidious organisms).

3. Data Analysis:

- Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.

Visualization: Workflow for MIC Determination

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Cytotoxic Activity

Phenazine compounds are frequently reported to exhibit cytotoxic activity against various cancer cell lines. While this compound is specifically noted as a cytotoxic compound, quantitative IC₅₀ data is more readily available for other, structurally related phenazines. This data is presented for contextual understanding of the potential potency of this chemical class.

Data Presentation

Table 2: Cytotoxicity (IC₅₀) of Structurally Related Phenazine Compounds (Contextual Data)

| Phenazine Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

| Phenazine | HepG2 | Hepatocellular Carcinoma | 11 (24h, BrdU assay) | [4] |

| Phenazine | T24 | Bladder Carcinoma | 47 (24h, BrdU assay) | |

| Phenazine-chromene hybrid (3c) | A549 | Lung Carcinoma | 3.3 | |

| Cationic Phenazine Derivative | A2780 | Ovarian Carcinoma | ~2.5 |

Experimental Protocol: MTT Assay for Cytotoxicity (IC₅₀) Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

1. Preparation of Materials:

- Cell Culture: Culture human cancer cells (e.g., HepG2, A549) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

- Test Compound: Prepare a stock solution of this compound and create serial dilutions in complete cell culture medium.

- MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

- Solubilization Solution: Prepare a solution to dissolve the formazan (B1609692) crystals (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

2. Assay Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

- Remove the medium and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls.

- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

- After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

- Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the crystals.

3. Data Analysis:

- Measure the absorbance of each well at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization: Workflow for MTT Cytotoxicity Assay

References

Griseoluteic Acid: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoluteic acid is a naturally occurring phenazine (B1670421) antibiotic produced by various bacteria, including Streptomyces griseoluteus. As a member of the phenazine class, its core mechanism of action is intrinsically linked to its redox-active properties. This document provides an in-depth technical overview of the known and proposed mechanisms by which this compound exerts its biological effects, primarily focusing on its antimicrobial and cytotoxic activities. The central hypothesis is that this compound acts as an electron shuttle, engaging in redox cycling that generates reactive oxygen species (ROS), leading to widespread cellular damage, including DNA damage and interference with cellular respiration. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Redox Cycling and Oxidative Stress

This compound, like other phenazine compounds, is characterized by its ability to accept and donate electrons, a process known as redox cycling[1][2]. This capability is the cornerstone of its biological activity. The primary mechanism involves the transfer of electrons from cellular reducing agents, such as NADH or NADPH, to the phenazine molecule. The reduced this compound can then react with molecular oxygen (O₂) to produce superoxide (B77818) radicals (O₂•⁻). This process regenerates the oxidized form of this compound, allowing it to participate in another round of reduction, thus creating a catalytic cycle of ROS generation[1][3].

The resulting superoxide can be further converted, either spontaneously or enzymatically, to other reactive oxygen species, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This cascade of ROS production leads to a state of oxidative stress within the cell[1].

DNA Damage and SOS Response

A major consequence of elevated intracellular ROS levels is damage to macromolecules, with DNA being a critical target. ROS can induce single- and double-strand breaks, base modifications, and other forms of DNA lesions. In bacteria, this damage triggers a global emergency response known as the SOS response, a pathway dedicated to DNA repair. The induction of the SOS response has been observed for D-alanylthis compound, a close derivative of this compound, which also increases the frequency of GC-AT transition mutations, providing strong evidence of DNA damage as a key antimicrobial mechanism.

Interference with Cellular Respiration

This compound's redox activity also allows it to interfere with cellular electron transport chains. In cell-free assays, this compound has been shown to be capable of reducing cytochrome c, a key component of the mitochondrial respiratory chain, particularly in the presence of a redox recycler like ferredoxin-NADP(+) reductase. By accepting electrons from and donating electrons to components of the respiratory chain, it can disrupt the normal flow of electrons, uncouple oxidative phosphorylation, and impair ATP synthesis. This disruption of energy metabolism contributes significantly to its antimicrobial and cytotoxic effects.

Quantitative Data

| Table 1: Antimicrobial Activity of D-Alanylthis compound | |

| Organism | Minimal Inhibitory Concentration (MIC) Range |

| 119 Clinical Isolates of Streptococcus pneumoniae | ≤0.06 - 0.75 µg/mL |

Note: this compound itself has been noted to significantly inhibit the growth of Bacillus subtilis, although specific MIC values were not provided in the reviewed literature.

Key Cellular Effects and Signaling Pathways

Antimicrobial Effects

The combination of DNA damage, induction of the mutagenic SOS response, and disruption of respiratory metabolism makes this compound an effective antimicrobial agent. The generated oxidative stress overwhelms the bacterial cell's defense and repair mechanisms, leading to growth inhibition and cell death.

Caption: Proposed antimicrobial mechanism of this compound.

Cytotoxic Effects (Proposed)

This compound is described as a cytotoxic compound. Based on the mechanisms of other cytotoxic phenazines, it is proposed that this compound induces apoptosis in eukaryotic cells, particularly cancer cells, via the intrinsic (mitochondrial) pathway. The generation of ROS can lead to a decrease in the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, leading to programmed cell death.

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocols

The following sections describe the methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Cytochrome c Reduction Assay

This assay colorimetrically measures the ability of a compound to reduce cytochrome c, a key indicator of its redox activity.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 300 mM potassium phosphate (B84403) buffer, pH 7.8, containing 0.1 mM EDTA).

-

Prepare a stock solution of oxidized cytochrome c (e.g., from equine heart) in the assay buffer to a final concentration of ~36 µM.

-

Prepare a stock solution of a reducing agent (e.g., NADPH) in water.

-

(Optional) Prepare a solution of a redox cycling enzyme (e.g., ferredoxin-NADP(+) reductase) in an appropriate buffer.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory.

-

-

Assay Procedure:

-

Set up a spectrophotometer to read absorbance at 550 nm in kinetic mode at a controlled temperature (e.g., 25°C).

-

In a cuvette, add the assay buffer and the cytochrome c solution.

-

Add the this compound solution (or solvent control).

-

If applicable, add the redox cycling enzyme.

-

Initiate the reaction by adding the NADPH solution and mix immediately.

-

Monitor the increase in absorbance at 550 nm over time. The rate of increase is proportional to the rate of cytochrome c reduction.

-

-

Data Analysis:

-

Calculate the rate of reaction using the Beer-Lambert law, with the change in molar extinction coefficient for cytochrome c reduction (Δε₅₅₀ = 21.1 mM⁻¹cm⁻¹).

-

Caption: Workflow for the cytochrome c reduction assay.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment:

-

Plate eukaryotic cells (e.g., a cancer cell line) at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and a vehicle control) for a specified time period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Staining:

-

Harvest cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer promptly.

-

Use FITC (for Annexin V) and a red channel (for PI) for detection.

-

Gate the cell populations:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant for each treatment condition.

-

Cell Cycle Analysis by Propidium Iodide Staining

This assay measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Culture and Treatment:

-

Culture and treat cells with this compound as described for the apoptosis assay.

-

-

Cell Fixation and Staining:

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained nuclei on a flow cytometer using a linear scale for the red fluorescence channel.

-

Acquire data for a sufficient number of events (e.g., 10,000-20,000).

-

-

Data Analysis:

-

Generate a histogram of DNA content.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Conclusion

The mechanism of action of this compound is characteristic of a redox-active phenazine antibiotic. Its ability to undergo redox cycling, generate reactive oxygen species, and interfere with cellular electron transport are central to its biological effects. This leads to significant DNA damage and metabolic disruption, providing a strong basis for its observed antimicrobial and cytotoxic properties. While direct quantitative data on its effects on eukaryotic cells are limited, the established mechanisms for this class of compounds suggest that it likely induces apoptosis through mitochondrial-mediated pathways. Further research is warranted to precisely quantify its cytotoxic potency (IC₅₀) against various cancer cell lines and to fully delineate the specific signaling pathways it modulates in eukaryotic systems.

References

- 1. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phage-selective trigger hints at an SOS-independent mechanism of prophage induction by oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Potential of Griseoluteic Acid and a Technical Overview of Phenazine Antibiotics in Oncology

For Immediate Release

This technical guide provides a comprehensive analysis of the cytotoxic effects of Griseoluteic acid and the broader class of phenazine (B1670421) antibiotics on cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel oncology therapeutics. While specific data on this compound is limited, this paper extrapolates its potential cytotoxic mechanisms based on the well-documented anti-cancer properties of related phenazine compounds.

Introduction to this compound and Phenazine Antibiotics

This compound is a modified phenazine antibiotic produced by the bacterium Streptomyces griseoluteus.[1][2] Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various microorganisms.[2] Many compounds within this class have demonstrated a wide range of biological activities, including antibacterial, antifungal, and notably, cytotoxic effects against various cancer cell lines.[2] this compound itself has been described as a cytotoxic compound with potential medical applications, though detailed studies on its specific effects on cancer cells are not yet widely available.[3] This guide, therefore, reviews the existing literature on the anticancer properties of phenazine antibiotics as a framework for understanding the potential of this compound as a therapeutic agent.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of various phenazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The following table summarizes the IC50 values for several phenazine compounds, demonstrating their potent anti-proliferative effects.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Phenazine | HepG2 (Liver) | 7.8 (48h) | [4] |

| Phenazine | T24 (Bladder) | 17 (48h) | [4] |

| 5-methyl phenazine-1-carboxylic acid | A549 (Lung) | 0.4887 | [2] |

| 5-methyl phenazine-1-carboxylic acid | MDA-MB-231 (Breast) | 0.4586 | [2] |

| Phenazine-1,6-diol | H460 (Lung) | Not specified, but showed selective inhibition | [5] |

| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of the cytotoxic effects of phenazine compounds.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the phenazine compound (or this compound) for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and assess the impact of the compound on key signaling pathways.

-

Protein Extraction: Treated and untreated cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific target proteins (e.g., caspases, Bcl-2 family proteins, Akt, mTOR).

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Phenazine antibiotics exert their cytotoxic effects through the modulation of several critical signaling pathways, primarily leading to the induction of apoptosis.

Induction of Apoptosis via the Mitochondrial Pathway

A common mechanism of action for phenazine compounds is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.

Caption: Mitochondrial Apoptosis Pathway Induced by Phenazines.

Studies on phenazine-1-carboxylic acid have shown that it increases ROS generation in prostate cancer cells, which in turn triggers the depolarization of the mitochondrial membrane, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[7] This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and -3) and ultimately resulting in apoptosis.[2][7]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and it is often dysregulated in cancer. Some phenazine derivatives have been shown to inhibit this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR Survival Pathway.

Phenazine-1,6-diol, for instance, has been demonstrated to suppress the PI3K/Akt/mTOR pathway in non-small cell lung cancer cells, contributing to its apoptotic effects.[5] By inhibiting this pro-survival pathway, phenazine compounds can lower the threshold for apoptosis induction in cancer cells.

Experimental Workflow for Cytotoxicity Screening and Apoptosis Confirmation

The logical flow of experiments to assess the cytotoxic effects of a compound like this compound involves initial screening followed by mechanistic studies.

Caption: Experimental Workflow for Cytotoxicity Analysis.

Conclusion and Future Directions

The available evidence strongly suggests that phenazine antibiotics represent a promising class of compounds for the development of novel anticancer agents. Their ability to induce apoptosis through multiple signaling pathways, including the mitochondrial pathway and the inhibition of pro-survival signals like the PI3K/Akt/mTOR cascade, makes them attractive candidates for further investigation.

While direct and extensive data on the cytotoxic effects of this compound on cancer cells is currently lacking, its structural classification as a phenazine antibiotic implies a high potential for similar anticancer activities. Future research should focus on:

-

Comprehensive in vitro screening: Evaluating the cytotoxic effects of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.

-

Detailed mechanistic studies: Elucidating the specific signaling pathways modulated by this compound in cancer cells to understand its precise mechanism of action.

-

In vivo efficacy studies: Assessing the anti-tumor activity of this compound in preclinical animal models.

A deeper understanding of the structure-activity relationships within the phenazine class will be invaluable for the rational design and synthesis of more potent and selective anticancer drugs. The exploration of this compound and its derivatives could unveil new therapeutic opportunities for a range of malignancies.

References

- 1. brieflands.com [brieflands.com]

- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenazine derivatives attenuate the stemness of breast cancer cells through triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Griseoluteic Acid: A Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoluteic acid, a phenazine (B1670421) antibiotic produced by Streptomyces species, has demonstrated notable antimicrobial properties. This document provides a comprehensive overview of the current scientific knowledge regarding the antimicrobial spectrum of this compound. It includes available quantitative data on its inhibitory activity against various microorganisms, detailed experimental protocols for antimicrobial susceptibility testing, and a visualization of the experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Antimicrobial Spectrum of this compound

This compound has been identified as a bioactive metabolite with a recognized antimicrobial potential. While extensive quantitative data across a wide range of microbial species remains somewhat limited in publicly accessible literature, existing studies confirm its activity, particularly against certain bacteria.

Initial isolations from the culture medium of Streptomyces griseoluteus P510 revealed strong antimicrobial and antifungal activities, with this compound being a key active component[1]. Further investigations have demonstrated its inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Antimicrobial Activity of this compound

| Test Organism | Method | Result | Reference |

| Staphylococcus aureus | Agar (B569324) Diffusion | 25 mm inhibition zone (at 14 µ g/disk ) | [1] |

| Escherichia coli | Agar Diffusion | 20 mm inhibition zone (at 14 µ g/disk ) | [1] |

| Bacillus subtilis | Not specified | Significant growth inhibition | [1] |

Note: The available quantitative data is currently limited to inhibition zones from agar diffusion assays. Minimum Inhibitory Concentration (MIC) values from broth microdilution assays, which are the standard for quantitative assessment, are not yet comprehensively reported in the reviewed literature for a broad spectrum of microorganisms.

A structurally related compound, D-Alanylthis compound (AGA), has shown a broad spectrum of activity, particularly against Gram-positive pathogens. For instance, against 119 clinical isolates of Streptococcus pneumoniae, AGA exhibited potent activity with a Minimum Inhibitory Concentration (MIC) range of ≤0.06-0.75 µg/mL[2]. This suggests that the core structure of this compound is a promising scaffold for antimicrobial drug development.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the antimicrobial spectrum of a compound like this compound. These protocols are based on standard antimicrobial susceptibility testing methods.

Agar Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the size of the inhibition zone.

Materials:

-

This compound stock solution of known concentration

-

Sterile filter paper discs (6 mm diameter)

-

Muller-Hinton Agar (MHA) plates

-

Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Plate Inoculation: Dip a sterile swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of this compound (e.g., 14 µ g/disk ) onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test microorganism cultures

-

Sterile saline

-

McFarland 0.5 turbidity standard

-

Multichannel pipette

Procedure:

-

Preparation of this compound Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC (e.g., 0.06 to 128 µg/mL).

-

Inoculum Preparation: Prepare an inoculum suspension as described in the agar diffusion assay protocol, adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Plate Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) of the microorganism.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Agar Diffusion Antimicrobial Susceptibility Test.

Caption: Workflow for Broth Microdilution MIC Determination.

Potential Mechanism of Action

Preliminary investigations into the mode of action of phenazine antibiotics suggest that their antimicrobial activity may be linked to their redox properties. In cell-free assays, both D-Alanylthis compound and this compound have been shown to reduce cytochrome c, indicating an interaction with cellular electron transport chains[2]. This interference with fundamental metabolic processes could lead to the observed inhibition of microbial growth. Further research is necessary to fully elucidate the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound is a promising phenazine antibiotic with demonstrated activity against both Gram-positive and Gram-negative bacteria. While the currently available quantitative data on its antimicrobial spectrum is not exhaustive, the existing evidence warrants further investigation into its potential as a therapeutic agent. The standardized protocols provided in this guide offer a framework for researchers to conduct further studies to expand our understanding of its efficacy against a broader range of clinically relevant pathogens. The elucidation of its mechanism of action will be crucial in advancing its development as a potential new drug.

References

Griseoluteic Acid: A Technical Guide to a Phenazine Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoluteic acid is a phenazine-class secondary metabolite produced by the bacterium Streptomyces griseoluteus P510. As a member of the phenazine (B1670421) family of antibiotics, it has garnered interest for its pronounced cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of this compound, consolidating available data on its biosynthesis, physicochemical characteristics, and biological activities. Detailed experimental protocols for its isolation, characterization, and bioevaluation are presented, alongside visualizations of key pathways to facilitate further research and development.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, renowned for their diverse biological activities, including antimicrobial and cytotoxic effects. This compound, a modified phenazine, is a notable secondary metabolite secreted by Streptomyces griseoluteus P510.[1] Its potential medical applications, particularly in oncology and infectious disease, are a subject of ongoing research.[2] This document serves as a technical resource, compiling the current knowledge on this compound to support its exploration as a potential therapeutic agent.

Biosynthesis

The biosynthesis of this compound in Streptomyces griseoluteus P510 originates from the shikimic acid pathway, with phenazine-1,6-dicarboxylic acid serving as a key precursor.[1] The conversion of this precursor into this compound is facilitated by a conserved phenazine biosynthetic gene cluster. This process involves four essential modification enzymes: SgpH, SgpI, SgpK, and SgpL.[2] The heterologous expression of these enzymes in organisms like Escherichia coli and Pseudomonas chlororaphis has been successfully used to elucidate and establish the biosynthetic pathway.[2]

Physicochemical Properties

Detailed physicochemical data for this compound are limited in the currently available literature. The following table summarizes the known information. Further characterization is required to fully elucidate its properties.

| Property | Data |

| Molecular Formula | Data not currently available in literature |

| Molecular Weight | Data not currently available in literature |

| Melting Point | Data not currently available in literature |

| Solubility | Data not currently available in literature |

| Appearance | Data not currently available in literature |

| Spectroscopic Data | Specific data not currently available in literature |

Biological Activity

This compound exhibits significant biological activity, primarily as a cytotoxic and antimicrobial agent.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects against human cancer cell lines. This activity is a key area of interest for its potential development as an anticancer agent.

| Cell Line | Assay Type | IC50 (µM) |

| HeLa-S3 | MTT Assay | 8.1 |

Antimicrobial Activity

This compound has shown inhibitory activity against Gram-positive bacteria, notably Bacillus subtilis.[1] However, comprehensive quantitative data on its minimum inhibitory concentrations (MICs) against a broad spectrum of microorganisms are not yet available in the public domain.

| Test Organism | Strain | MIC (µg/mL) |

| Bacillus subtilis | - | Significantly inhibited (quantitative data not available)[1] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound, based on established protocols for phenazine antibiotics.

Isolation and Purification of this compound

The isolation of this compound from the culture of Streptomyces griseoluteus P510 can be achieved through a multi-step process involving solvent extraction and chromatography.[1]

Protocol:

-

Fermentation: Culture Streptomyces griseoluteus P510 in a suitable liquid medium to induce the production of secondary metabolites.

-

Extraction: After an appropriate incubation period, separate the culture broth from the mycelium by centrifugation or filtration. Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297).

-

Concentration: Evaporate the organic solvent from the extract under reduced pressure to obtain a crude extract.

-

Silica (B1680970) Gel Column Chromatography: Resuspend the crude extract in a minimal volume of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate the components based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reversed-phase HPLC with a suitable solvent system (e.g., a water-acetonitrile or water-methanol gradient containing a small percentage of a modifier like trifluoroacetic acid).

Structural Characterization

The definitive structure of isolated this compound should be confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the molecule, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, ultimately leading to the complete structural elucidation.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa-S3) in a 96-well plate at a suitable density and allow them to adhere overnight.

-